3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thia-6-azabicyclo[311]heptane;hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is incorporated into the structure of drugs to improve their physicochemical properties.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, when incorporated into the structure of drugs, it can interact with biological receptors and enzymes to exert its effects .
Vergleich Mit ähnlichen Verbindungen
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:
3-Azabicyclo[3.1.1]heptane: This compound is similar in structure but lacks the sulfur atom.
6-Azabicyclo[3.1.1]heptane: This compound is another analog that is used in drug discovery and development.
The uniqueness of this compound lies in its incorporation of both sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H10ClNS |
---|---|
Molekulargewicht |
151.66 g/mol |
IUPAC-Name |
3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H |
InChI-Schlüssel |
XWXDGXULCFHRML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSCC1N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.